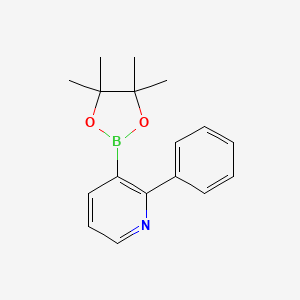
(3,6-Difluoropyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(3,6-Difluoropyridin-2-yl)methanol” can be represented by the InChI code: 1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,6-Difluoropyridin-2-yl)methanol” include a boiling point of 176.5±35.0C at 760 mmHg . It is stored in a dry, room temperature environment .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound (3,6-Difluoropyridin-2-yl)methanol has been utilized in various synthesis processes. For instance, it is involved in the synthesis of nickel complexes with bidentate N,O-type ligands, demonstrating its importance in the preparation of coordination compounds. These complexes have been applied in the catalytic oligomerization of ethylene, showcasing the compound's relevance in industrial chemistry and material science (Kermagoret & Braunstein, 2008).
In the field of catalysis, the compound has also been noted for its role in the synthesis of catalysts. For instance, (3,6-Difluoropyridin-2-yl)methanol-based ligands have been used to synthesize catalysts that are involved in enantioselective Michael addition of malonate esters to nitroolefins. These catalysts have shown significant activity, yielding products with good to high yields and enantiomeric excesses, highlighting the compound's potential in asymmetric synthesis and organocatalysis (Lattanzi, 2006).
Structural Analysis and Material Properties
- Studies on compounds related to (3,6-Difluoropyridin-2-yl)methanol have provided insights into molecular and crystal structures, indicating its potential in material science. For example, the crystal and molecular structure analysis of a derivative, (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, highlights the importance of such compounds in understanding intermolecular interactions and crystal packing, which are crucial for the development of new materials with specific properties (Lakshminarayana et al., 2009).
Photophysical Properties and Sensing Applications
- The photophysical properties of compounds similar to (3,6-Difluoropyridin-2-yl)methanol have been studied, indicating their potential applications in sensing technologies. For example, the development of a methanol gas sensor based on Y2O3 multishelled hollow structures demonstrates the importance of such compounds in environmental monitoring and healthcare, as they offer a means to detect harmful substances with high sensitivity and selectivity (Zheng et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
(3,6-difluoropyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBXRWKRLGBSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303947 |
Source


|
| Record name | 3,6-Difluoro-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Difluoropyridin-2-yl)methanol | |
CAS RN |
1227598-08-4 |
Source


|
| Record name | 3,6-Difluoro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227598-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Difluoro-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)


![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)
